molecular formula C28H43NaO3S B13784380 Sodium,2,3-di(nonyl)naphthalene-1-sulfonate

Sodium,2,3-di(nonyl)naphthalene-1-sulfonate

Cat. No.: B13784380
M. Wt: 482.7 g/mol
InChI Key: UMIGGBGFVOPPJX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium,2,3-di(nonyl)naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by alkylation with nonyl groups. The sulfonation process can be carried out using sulfuric acid, and the alkylation is achieved using nonyl halides under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium,2,3-di(nonyl)naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted naphthalene compounds .

Scientific Research Applications

Sodium,2,3-di(nonyl)naphthalene-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium,2,3-di(nonyl)naphthalene-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water .

Molecular Targets and Pathways: The compound interacts with lipid bilayers in cell membranes, altering their structure and function. It can also interact with proteins, affecting their folding and activity .

Comparison with Similar Compounds

Uniqueness: Sodium,2,3-di(nonyl)naphthalene-1-sulfonate is unique due to its specific nonyl group substitutions, which provide distinct surfactant properties compared to other naphthalenesulfonates. This makes it particularly effective in applications requiring strong emulsifying and surface-active properties .

Properties

Molecular Formula

C28H43NaO3S

Molecular Weight

482.7 g/mol

IUPAC Name

sodium;4,5-di(nonyl)naphthalene-1-sulfonate

InChI

InChI=1S/C28H44O3S.Na/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-27(32(29,30)31)23-22-25(28(24)26)19-16-14-12-10-8-6-4-2;/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

UMIGGBGFVOPPJX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=C2C(=CC=C(C2=CC=C1)S(=O)(=O)[O-])CCCCCCCCC.[Na+]

Origin of Product

United States

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